
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPA is a small molecule that can be easily synthesized and has shown promising results in various studies.
作用機序
The mechanism of action of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI). MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound can increase the levels of dopamine and norepinephrine, leading to improved mood, cognitive function, and attention. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress.
実験室実験の利点と制限
The advantages of using N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine in lab experiments include its ease of synthesis, high purity, and low cost. This compound is also a small molecule that can easily penetrate cell membranes, making it a useful tool in various cellular assays. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have potential toxicity and can interact with other drugs, leading to adverse effects. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine. One area of interest is the development of new cancer treatments based on the anticancer properties of this compound. Another area of interest is the use of this compound as a tool to study the function of monoamine neurotransmitters in the brain. Additionally, the development of new compounds based on the scaffold of this compound could lead to the discovery of new drugs with improved pharmacological properties.
合成法
The synthesis of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine involves a series of chemical reactions that can be achieved through different methods. One of the most common methods involves the reaction of 2-aminopyrimidine with formaldehyde and methylamine. The resulting intermediate is then methylated to produce this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine has shown potential applications in various fields of research such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the function of neurotransmitters such as dopamine and norepinephrine. This compound has also been shown to have anticancer properties and has been used in studies to develop new cancer treatments. In drug discovery, this compound has been used as a scaffold to design new compounds with improved pharmacological properties.
特性
IUPAC Name |
N-methyl-5-(methylaminomethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-8-3-6-4-10-7(9-2)11-5-6/h4-5,8H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNIGWUZQOHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)
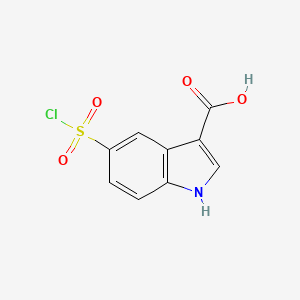
![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)
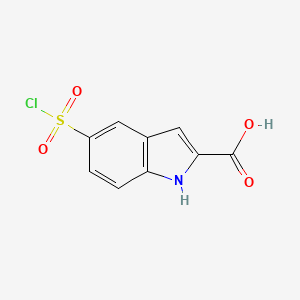
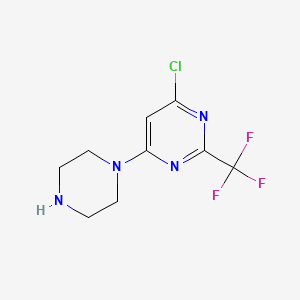
![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)
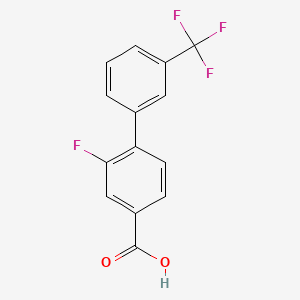
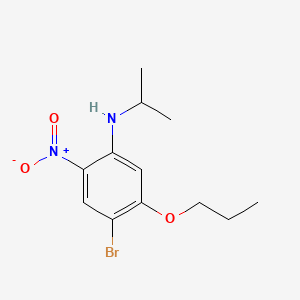
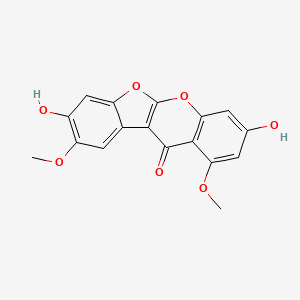
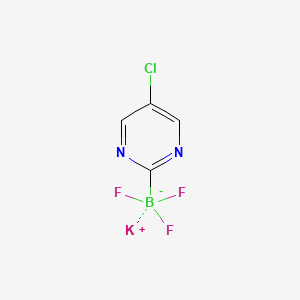
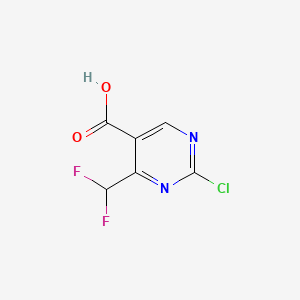
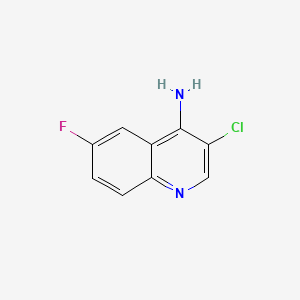
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

